Lumiracoxib Acyl-beta-D-glucurónido
Descripción general
Descripción
Lumiracoxib Acyl-beta-D-glucuronide is a metabolite of Lumiracoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is formed through the conjugation of Lumiracoxib with glucuronic acid, resulting in a glucuronide derivative. It is known for its role in the metabolism and excretion of Lumiracoxib in the body .
Aplicaciones Científicas De Investigación
Lumiracoxib Acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Lumiracoxib metabolites in biological samples.
Biology: The compound is studied for its role in the metabolism and excretion of Lumiracoxib, providing insights into drug metabolism and pharmacokinetics.
Medicine: Research on Lumiracoxib Acyl-beta-D-glucuronide helps in understanding the safety and efficacy of Lumiracoxib, particularly its potential hepatotoxicity.
Mecanismo De Acción
Target of Action
Lumiracoxib Acyl-beta-D-glucuronide is a metabolite of Lumiracoxib , which is a COX-2 selective non-steroidal anti-inflammatory drug (NSAID) . The primary targets of Lumiracoxib are Prostaglandin G/H synthase 2 (COX-2) and Prostaglandin G/H synthase 1 (COX-1) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
The mechanism of action of Lumiracoxib involves the inhibition of prostaglandin synthesis via the inhibition of cyclooxygenase-2 (COX-2) . . This selective inhibition of COX-2 over COX-1 reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Biochemical Pathways
The major metabolic pathways of Lumiracoxib involve the oxidation of the 5-methyl group of Lumiracoxib and/or hydroxylation of its dihaloaromatic ring . The major metabolites of Lumiracoxib in plasma are the 5-carboxy, 4’-hydroxy, and 4’-hydroxy-5-carboxy derivatives . Only the 4’-hydroxy derivative is active and COX-2 selective .
Pharmacokinetics
Lumiracoxib has good oral bioavailability (74%) and is rapidly absorbed, reaching maximum plasma concentrations 2 hours after dosing . It has a short elimination half-life from plasma (mean 4 hours) and demonstrates dose-proportional plasma pharmacokinetics with no accumulation during multiple dosing . Lumiracoxib is metabolized extensively prior to excretion, with only a small amount excreted unchanged in urine or feces . Lumiracoxib and its metabolites are excreted via renal and fecal routes in approximately equal amounts .
Result of Action
The selective inhibition of COX-2 by Lumiracoxib leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain. This results in the alleviation of inflammation and pain symptoms in conditions such as osteoarthritis and rheumatoid arthritis .
Análisis Bioquímico
Biochemical Properties
Lumiracoxib Acyl-beta-D-glucuronide is involved in biochemical reactions as a metabolite of Lumiracoxib . It interacts with enzymes, proteins, and other biomolecules in the body. The major metabolic pathways identified involve oxidation of the 5-methyl group of Lumiracoxib and/or hydroxylation of its dihaloaromatic ring .
Cellular Effects
Lumiracoxib, from which it is derived, has been shown to have significant effects on cell function . It influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Lumiracoxib, the parent compound, exerts its effects at the molecular level through the inhibition of prostaglandin synthesis via inhibition of cyclooygenase-2 (COX-2) .
Temporal Effects in Laboratory Settings
Lumiracoxib has been shown to demonstrate dose-proportional plasma pharmacokinetics with no accumulation during multiple dosing .
Dosage Effects in Animal Models
Lumiracoxib has been studied extensively and shows significant improvement in osteoarthritis pain intensity, patient’s global assessment of disease activity, and the WOMAC pain subscale and total scores compared with placebo .
Metabolic Pathways
Lumiracoxib Acyl-beta-D-glucuronide is involved in the metabolic pathways of Lumiracoxib. The major metabolic pathways identified involve oxidation of the 5-methyl group of Lumiracoxib and/or hydroxylation of its dihaloaromatic ring .
Transport and Distribution
Lumiracoxib is known to be highly plasma protein bound .
Subcellular Localization
Lumiracoxib, the parent compound, is known to be highly plasma protein bound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lumiracoxib Acyl-beta-D-glucuronide typically involves the enzymatic or chemical conjugation of Lumiracoxib with glucuronic acid. The reaction is often carried out in the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to Lumiracoxib. The reaction conditions usually include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods: Industrial production of Lumiracoxib Acyl-beta-D-glucuronide involves large-scale enzymatic reactions using recombinant UGT enzymes. The process is optimized for high yield and purity, with careful control of reaction parameters such as pH, temperature, and enzyme concentration. The product is then purified using chromatographic techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Lumiracoxib Acyl-beta-D-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the cleavage of the glucuronide bond and release of Lumiracoxib and glucuronic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the compound, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reducing agents like sodium borohydride can reduce the compound, although this is less common.
Major Products Formed: The major products formed from these reactions include Lumiracoxib, glucuronic acid, and various hydroxylated or reduced derivatives of Lumiracoxib .
Comparación Con Compuestos Similares
- Diclofenac Acyl-beta-D-glucuronide
- Ibuprofen Acyl-beta-D-glucuronide
- Naproxen Acyl-beta-D-glucuronide
Comparison: Lumiracoxib Acyl-beta-D-glucuronide is unique due to its high selectivity for COX-2 inhibition, which reduces gastrointestinal side effects compared to non-selective NSAIDs like Diclofenac and Ibuprofen. Additionally, its chemical structure, which includes a fluorine atom and a methyl group, distinguishes it from other acyl glucuronides .
Actividad Biológica
Lumiracoxib Acyl-beta-D-glucuronide is a significant metabolite of Lumiracoxib, a selective non-steroidal anti-inflammatory drug (NSAID) that primarily inhibits cyclooxygenase-2 (COX-2). Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, safety, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of Lumiracoxib Acyl-beta-D-glucuronide, including its mechanisms of action, biochemical properties, and implications for drug metabolism.
Overview of Lumiracoxib
Lumiracoxib is known for its effectiveness in treating pain and inflammation associated with osteoarthritis and rheumatoid arthritis. The drug's selective inhibition of COX-2 leads to reduced production of pro-inflammatory prostaglandins while sparing COX-1, which is responsible for maintaining gastric mucosal integrity. However, the formation of Lumiracoxib Acyl-beta-D-glucuronide through glucuronidation plays a pivotal role in its metabolism and potential toxicity.
Chemical Structure
Lumiracoxib Acyl-beta-D-glucuronide features an acyl glucuronide structure, which is characterized by the conjugation of Lumiracoxib with glucuronic acid. This modification enhances the compound's solubility and facilitates its excretion from the body.
Inhibition of Cyclooxygenase Enzymes
The primary mechanism through which Lumiracoxib Acyl-beta-D-glucuronide exerts its biological activity involves interaction with cyclooxygenase enzymes:
- COX-2 Inhibition : The compound retains the ability to inhibit COX-2, similar to its parent compound, thereby reducing inflammation and pain.
- Potential Altered Interactions : The acyl glucuronide form may exhibit different binding affinities or reactivity compared to Lumiracoxib itself, potentially influencing its pharmacokinetics and pharmacodynamics.
Biochemical Pathways
The metabolism of Lumiracoxib involves several pathways:
- Glucuronidation : This process transforms Lumiracoxib into various metabolites, including Lumiracoxib Acyl-beta-D-glucuronide. This pathway is essential for detoxification and elimination from the body.
- Formation of Reactive Metabolites : Studies have shown that Lumiracoxib can generate reactive metabolites that may contribute to hepatotoxicity. The acyl glucuronides formed can interact with cellular macromolecules, leading to potential adverse effects .
Absorption and Bioavailability
Lumiracoxib exhibits good oral bioavailability (approximately 74%) and reaches peak plasma concentrations within 2 hours post-administration. The formation of its glucuronide metabolite is crucial for its elimination and overall pharmacokinetic profile.
Stability and Reactivity
The stability of Lumiracoxib Acyl-beta-D-glucuronide in biological systems is a critical factor influencing its biological activity. Research indicates that these metabolites can be chemically unstable, undergoing rearrangements that may lead to the formation of additional reactive species .
Hepatotoxicity Concerns
Research has highlighted a correlation between Lumiracoxib use and liver injury. A genome-wide association study identified specific HLA alleles associated with increased risk for lumiracoxib-induced liver injury. This suggests that immune-mediated mechanisms may play a role in adverse drug reactions linked to this metabolite .
Clinical Observations
Clinical studies have reported cases where patients experienced severe liver injury after administration of Lumiracoxib. These findings underscore the importance of monitoring liver function in patients receiving this medication, particularly those with pre-existing liver conditions or genetic predispositions .
Comparative Analysis with Other Acyl Glucuronides
Compound Name | Structure/Properties | Unique Features |
---|---|---|
Mycophenolic Acid Acyl Glucuronide | Derived from mycophenolic acid | Involved in immune modulation |
Zomepirac Acyl Glucuronide | A metabolite of zomepirac | Associated with acute kidney injury |
Diclofenac Acyl Glucuronide | Metabolite of diclofenac | Known for significant protein binding |
Lumiracoxib Acyl-beta-D-glucuronide | Derived from lumiracoxib | Distinct reactivity; potential for protein adduction |
This table illustrates how Lumiracoxib Acyl-beta-D-glucuronide compares to other acyl glucuronides in terms of structure and biological implications. Its unique metabolic pathway raises concerns regarding safety assessments in drug development.
Propiedades
IUPAC Name |
(3R,4R,5R,6R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO8/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18-,19?,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVZOJTWMGGTTK-CPELYELLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.